Cannabidiorcol

Description

Properties

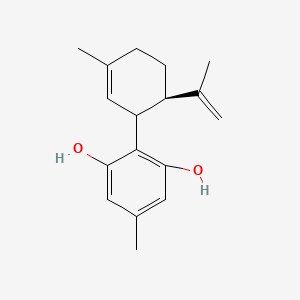

IUPAC Name |

5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVOVXWEBSQJPA-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35482-50-9 | |

| Record name | Cannabidiorcol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035482509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CANNABIDIORCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259WR5E2RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of Cannabidiorcol (CBD-C1): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiorcol (CBD-C1) is a naturally occurring phytocannabinoid found in trace amounts in Cannabis sativa. As a homologue of the well-studied cannabidiol (CBD), CBD-C1 is distinguished by a methyl side chain in place of the pentyl chain. This structural variation hints at a unique biosynthetic origin and potentially distinct pharmacological properties, making it a compound of increasing interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of the CBD-C1 biosynthesis pathway, including its enzymatic steps, relevant quantitative data from heterologous systems, detailed experimental protocols, and a discussion of its potential regulatory mechanisms.

Core Biosynthesis Pathway of this compound (CBD-C1)

The biosynthesis of CBD-C1 is analogous to the well-established pathway for CBD, with the primary distinction being the initial polyketide precursor. Instead of olivetolic acid, the pathway for CBD-C1 commences with methylresorcinolic acid .

The key steps are as follows:

-

Formation of Methylresorcinolic Acid: The biosynthesis is initiated with the formation of methylresorcinolic acid. While the specific enzyme responsible for this step in Cannabis sativa has not yet been definitively identified, it is hypothesized to be a Type III polyketide synthase (PKS) . This enzyme would likely utilize acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide intermediate would then undergo cyclization to form methylresorcinolic acid. In heterologous systems, non-canonical polyketide synthases have been successfully used to produce the C1-analog precursor, orsellinic acid, which is structurally similar to methylresorcinolic acid[1].

-

Prenylation to form Cannabigerorcolic Acid (CBGA-C1): Methylresorcinolic acid is then prenylated by a prenyltransferase , specifically an aromatic prenyltransferase, which attaches a geranyl pyrophosphate (GPP) molecule. This reaction yields cannabigerorcolic acid (CBGA-C1) , the central precursor for C1-cannabinoids.

-

Oxidative Cyclization to Cannabidiorcolic Acid (CBDA-C1): The final step in the formation of the immediate precursor to CBD-C1 is the oxidative cyclization of CBGA-C1. This reaction is catalyzed by cannabidiolic acid (CBDA) synthase , the same enzyme responsible for the formation of CBDA from cannabigerolic acid (CBGA). CBDA synthase exhibits a degree of substrate promiscuity, enabling it to act on CBGA-C1 to produce cannabidiorcolic acid (CBDA-C1) [2][3].

-

Decarboxylation to this compound (CBD-C1): CBDA-C1 is the acidic form of the cannabinoid. It is non-enzymatically converted to the neutral, active form, this compound (CBD-C1), through decarboxylation , a process that is accelerated by heat and light.

Below is a DOT script for a Graphviz diagram illustrating this pathway.

Quantitative Data

Quantitative data for the native biosynthesis of CBD-C1 in Cannabis sativa is currently unavailable in the scientific literature. However, research on the heterologous production of cannabinoid analogs in engineered microorganisms provides some initial insights into the potential yields of these pathways.

| Intermediate/Product | Production System | Titer (mg/L) | Reference |

| Cannabigerorcinic Acid (a C1-CBGA analog) | Yarrowia lipolytica | 0.5 | [1] |

| Orsellinic Acid (a C1-resorcinolic acid analog) | Yarrowia lipolytica | 18.8 | [1] |

Note: The data presented above is from a heterologous system and may not directly reflect the efficiency of the pathway in Cannabis sativa. It does, however, demonstrate the feasibility of producing C1-cannabinoid precursors through engineered biosynthetic pathways.

Experimental Protocols

Heterologous Production of Cannabigerorcinic Acid in Yarrowia lipolytica**

This protocol is adapted from the methodology described for the de novo biosynthesis of cannabinoid analogs in Yarrowia lipolytica[1].

Objective: To produce cannabigerorcinic acid through the expression of a noncanonical polyketide synthase and a prenyltransferase in an engineered Y. lipolytica strain.

Materials:

-

Engineered Yarrowia lipolytica strain co-expressing a suitable polyketide synthase and an aromatic prenyltransferase.

-

YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

-

Appropriate antibiotic for plasmid maintenance.

-

Geranyl pyrophosphate (GPP) solution.

-

HPLC-grade solvents (acetonitrile, water, formic acid).

-

Analytical standards for cannabigerorcinic acid (if available) or related compounds for identification.

Procedure:

-

Strain Cultivation: Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of YPD medium with the appropriate antibiotic. Grow overnight at 28-30°C with shaking (200-250 rpm).

-

Production Culture: Inoculate a larger volume of YPD medium (e.g., 50 mL in a 250 mL flask) with the overnight culture to an initial OD600 of 0.1.

-

Induction and Feeding: If using an inducible promoter system, add the appropriate inducer at the desired cell density. Supplement the culture with a final concentration of 1 mM GPP.

-

Fermentation: Continue the cultivation for 72-96 hours at 28-30°C with shaking.

-

Extraction:

-

Harvest the cells by centrifugation (5000 x g for 10 min).

-

Resuspend the cell pellet in a suitable volume of extraction solvent (e.g., ethyl acetate).

-

Perform cell lysis using methods such as bead beating or sonication.

-

Centrifuge to pellet cell debris and collect the supernatant containing the extracted metabolites.

-

Evaporate the solvent under reduced pressure.

-

-

Analysis:

-

Resuspend the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.

-

Analyze the sample by HPLC or LC-MS/MS to identify and quantify cannabigerorcinic acid.

-

DOT Script for Experimental Workflow:

In Vitro Assay for CBDA Synthase Activity with Cannabigerolic Acid (CBGA) Analogs

This protocol is a conceptual adaptation based on established assays for CBDA synthase with its native substrate, CBGA, and can be used to assess the enzyme's activity with CBGA-C1[2][4].

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of CBDA synthase with cannabigerorcolic acid (CBGA-C1) as a substrate.

Materials:

-

Purified recombinant CBDA synthase.

-

Cannabigerorcolic acid (CBGA-C1) substrate.

-

Reaction buffer (e.g., 100 mM sodium citrate, pH 5.0).

-

Quenching solution (e.g., ice-cold methanol or acetonitrile).

-

HPLC or LC-MS/MS system for product quantification.

-

Analytical standards for CBDA-C1.

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of purified CBDA synthase and CBGA-C1 in appropriate buffers.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and varying concentrations of the CBGA-C1 substrate. Equilibrate to the desired reaction temperature (e.g., 30°C).

-

Initiate Reaction: Start the reaction by adding a known amount of CBDA synthase to the substrate mixture.

-

Time-Course Sampling: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution to stop the reaction.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate the enzyme. Transfer the supernatant to an HPLC vial.

-

Product Quantification: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of CBDA-C1 produced.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

Signaling Pathways and Regulation

The specific signaling pathways and transcriptional regulation governing the biosynthesis of CBD-C1 in Cannabis sativa are largely unknown. However, research into the regulation of the general cannabinoid pathway provides a framework for future investigation.

Key Regulatory Factors in Cannabinoid Biosynthesis:

-

Transcription Factors: Several families of transcription factors, including MYB, bHLH, and WRKY, have been implicated in the regulation of cannabinoid synthase gene expression[5][6][7]. It is plausible that specific members of these families, or as-yet-unidentified transcription factors, control the expression of the genes involved in the CBD-C1 pathway.

-

Hormonal and Environmental Signals: Phytohormones such as jasmonic acid and salicylic acid, as well as environmental stressors, are known to influence the expression of cannabinoid biosynthetic genes and the accumulation of cannabinoids[8]. These signaling molecules could potentially modulate the production of CBD-C1 and other minor cannabinoids.

Future research should focus on identifying the specific regulatory elements and transcription factors that control the expression of the putative methylresorcinolic acid synthase and other key enzymes in the CBD-C1 pathway. This could involve promoter analysis, yeast one-hybrid screening, and transcriptomic studies of Cannabis varieties with varying profiles of minor cannabinoids.

DOT Script for a Putative Regulatory Network:

Conclusion and Future Directions

The biosynthesis of this compound (CBD-C1) represents an intriguing variation on the canonical cannabinoid production pathway. While the core enzymatic steps are largely understood by analogy to CBD biosynthesis, significant knowledge gaps remain, particularly concerning the native enzyme responsible for the synthesis of the C1-precursor, methylresorcinolic acid, in Cannabis sativa. The lack of quantitative kinetic data for the enzymes involved and the specifics of its regulatory network highlight the need for further research.

Future investigations should focus on:

-

Identification and characterization of the Cannabis sativa polyketide synthase responsible for methylresorcinolic acid production.

-

In vitro kinetic analysis of CBDA synthase with cannabigerorcolic acid to understand its efficiency in producing CBDA-C1.

-

Development and validation of sensitive analytical methods for the routine quantification of CBD-C1 and its precursors in plant material and other matrices.

-

Transcriptomic and metabolomic studies of diverse Cannabis chemovars to identify the genes and regulatory networks controlling the production of C1 and other minor cannabinoids.

A deeper understanding of the CBD-C1 biosynthetic pathway will not only advance our fundamental knowledge of cannabinoid biochemistry but also open new avenues for the targeted breeding of Cannabis varieties and the metabolic engineering of microorganisms for the production of this and other rare and potentially valuable cannabinoids.

References

- 1. Three novel transcription factors involved in cannabinoid biosynthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. um.edu.mt [um.edu.mt]

- 4. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekakit.com [eurekakit.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of Cannabidiorcol (CBD-C1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (CBD-C1), a lesser-known phytocannabinoid, is a structural analog of cannabidiol (CBD) distinguished by a methyl side chain in place of CBD's characteristic pentyl group. While research on CBD-C1 is still in its nascent stages, preliminary findings indicate a distinct pharmacological profile that diverges from classical cannabinoid receptor-mediated pathways. This technical guide provides a comprehensive overview of the current understanding of CBD-C1's pharmacology, supplemented with comparative data from its extensively studied counterpart, CBD, to offer a broader context for its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Introduction

This compound (CBD-C1), also known as Cannabidiol-C1, is a naturally occurring phytocannabinoid found in trace amounts in Cannabis sativa. Its structural similarity to cannabidiol (CBD) has prompted investigations into its pharmacological activities. However, unlike CBD, CBD-C1 exhibits low affinity for the canonical cannabinoid receptors, CB1 and CB2.[1][2] The primary mechanism of action identified for CBD-C1 to date is its agonist activity at the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in a variety of physiological and pathological processes, including inflammation and tumorigenesis.[1]

This guide will synthesize the available preclinical data on CBD-C1, with a particular focus on its interaction with TRPV2 and potential downstream signaling. Given the limited body of research on CBD-C1, relevant pharmacological data for CBD will be presented in parallel to provide a comparative framework and highlight potential areas for future investigation.

Quantitative Pharmacological Data

The quantitative pharmacological data for this compound (CBD-C1) remains limited in publicly available literature. The following tables summarize the available information for CBD-C1 and provide a comparative summary of the well-characterized pharmacological parameters of its structural analog, Cannabidiol (CBD).

Table 1: Receptor Binding and Functional Activity of this compound (CBD-C1)

| Target | Assay Type | Species | Value | Notes |

| CB1 Receptor | Binding Affinity | - | Low Affinity | [1][2] |

| CB2 Receptor | Binding Affinity | - | Low Affinity | [1][2] |

| TRPV2 Channel | Functional Activity | - | Agonist | [1] |

| Aromatase | Molecular Docking | - | High Binding Energy | Computational prediction; experimental validation pending. |

Table 2: Comparative Receptor Binding and Functional Activity of Cannabidiol (CBD)

| Target | Assay Type | Species | Value (Ki / EC50) | Reference |

| CB1 Receptor | Binding Affinity (Ki) | Human | >10 µM | |

| CB2 Receptor | Binding Affinity (Ki) | Human | >10 µM | |

| TRPV2 Channel | Functional Activity (EC50) | Rat | 3.7 µM | |

| 5-HT1A Receptor | Functional Activity (EC50) | - | - | Agonist activity reported. |

| GPR55 | Functional Activity | - | - | Antagonist activity reported. |

Table 3: Comparative Pharmacokinetic Parameters of Cannabidiol (CBD)

| Parameter | Species | Route of Administration | Value | Reference |

| Bioavailability | Human | Oral | ~6% | [3] |

| Human | Inhalation | 31% (mean) | [3] | |

| Half-life (t1/2) | Human | Oral (chronic) | 2-5 days | [3] |

| Human | Intravenous | 24 hours | [3] | |

| Human | Inhalation | 31 hours | [3] | |

| Tmax | Human | Oral | 1.5 - 4.2 hours | |

| Cmax | Human | Oral (1500 mg) | ~150 ng/mL |

Key Signaling Pathways

TRPV2-Mediated Signaling

The primary established signaling pathway for this compound involves the activation of the TRPV2 channel. In certain cellular contexts, such as esophageal squamous cell carcinoma, the activation of TRPV2 by thermal stress (a known activator, similar to CBD-C1's agonism) has been shown to promote tumorigenesis through the downstream activation of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. This activation is also linked to the heat shock proteins HSP70 and HSP27.

TRPV2-mediated signaling cascade initiated by this compound.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely published. The following are generalized methodologies for key experiments relevant to the pharmacological profiling of cannabinoid-like molecules, based on standard laboratory practices.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., CBD-C1) for cannabinoid receptors (CB1 and CB2).

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA) and centrifuged to pellet the cell debris.

-

The supernatant is then ultracentrifuged to pellet the membrane fraction. The pellet is resuspended in assay buffer and protein concentration is determined.

-

-

Competitive Binding Assay:

-

Membrane preparations (typically 5-10 µg of protein) are incubated with a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA) for 60-90 minutes at 30°C.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled cannabinoid ligand.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

-

Workflow for a cannabinoid receptor binding assay.

In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., CBD-C1) for 1-2 hours.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

-

Detection and Analysis:

-

The absorbance of the colored product is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The percentage inhibition of NO production by the test compound is calculated relative to the LPS-only treated control.

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway Activation

Objective: To determine the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Cells are treated with the test compound for the desired time.

-

The cells are then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to remove cellular debris, and the protein concentration of the supernatant is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of pathway activation.

-

Conclusion and Future Directions

This compound (CBD-C1) presents an intriguing pharmacological profile, primarily characterized by its agonist activity at the TRPV2 channel and a notable lack of affinity for classical cannabinoid receptors. This positions CBD-C1 as a potentially selective tool for interrogating TRPV2 function and a starting point for the development of novel therapeutics targeting this channel. The pro-tumorigenic effects observed at high concentrations in specific cancer cell lines, however, warrant careful consideration and further investigation into the context-dependent nature of TRPV2 signaling.

The significant gaps in our understanding of CBD-C1's pharmacology underscore the need for further research. Key areas for future investigation include:

-

Comprehensive Receptor Screening: A broad panel of receptors and ion channels should be screened to identify additional molecular targets of CBD-C1.

-

Quantitative In Vitro and In Vivo Efficacy Studies: Dose-response studies are required to quantify the potency and efficacy of CBD-C1 in various functional assays, particularly those related to inflammation and nociception.

-

Detailed Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of CBD-C1 need to be determined to assess its drug-like properties and inform potential dosing regimens.

-

Head-to-Head Comparative Studies with CBD: Direct comparative studies with CBD will be crucial to delineate the unique pharmacological effects attributable to the methyl versus pentyl side chain.

By addressing these research questions, the scientific community can build a more complete and nuanced understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

References

Unveiling the Molecular Landscape of Cannabidiorcol (CBD-C1) Beyond Cannabinoid Receptors: A Technical Guide

Executive Summary: Cannabidiorcol (CBD-C1) is a rare phytocannabinoid, a structural homolog of cannabidiol (CBD) distinguished by a methyl instead of a pentyl side chain. While research into its pharmacological profile is still in its nascent stages, emerging evidence points towards a significant interaction with molecular targets outside of the classical cannabinoid receptors (CB1 and CB2). This guide synthesizes the current understanding of CBD-C1's non-cannabinoid receptor targets, with a primary focus on its activity as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. Due to the limited availability of specific quantitative data for CBD-C1, this document also discusses the well-characterized non-cannabinoid targets of its close homolog, CBD, to provide a comparative context and suggest potential avenues for future research. This guide is intended for researchers, scientists, and drug development professionals, providing available data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound (CBD-C1)

This compound (also known as CBD-C1 or CBDO) is a naturally occurring phytocannabinoid found in trace amounts in the Cannabis sativa plant. Structurally similar to the more abundant and well-studied cannabidiol (CBD), CBD-C1 possesses a significantly shorter alkyl side chain. This structural modification is anticipated to alter its pharmacokinetic and pharmacodynamic properties. Like CBD, CBD-C1 has a low affinity for the primary cannabinoid receptors, CB1 and CB2, suggesting that its biological effects are likely mediated through other molecular targets.

Confirmed Molecular Targets of CBD-C1 Beyond Cannabinoid Receptors

Current scientific literature identifies one primary non-cannabinoid receptor target for CBD-C1 with a degree of certainty:

Transient Receptor Potential Vanilloid 2 (TRPV2)

The most clearly defined molecular target for CBD-C1 is the TRPV2 channel, a non-selective cation channel. CBD-C1 has been identified as an agonist of TRPV2, an interaction that is believed to contribute to its anti-inflammatory properties.

TRPV2 channels are implicated in a variety of physiological processes, including immune response, neuronal development, and cardiac function. Activation of TRPV2 leads to an influx of calcium ions (Ca²⁺) into the cell, triggering a cascade of downstream signaling events.

Potential Molecular Targets of CBD-C1: Insights from Cannabidiol (CBD)

Given the structural homology between CBD-C1 and CBD, it is plausible that they may share additional molecular targets. The following are well-established non-cannabinoid receptor targets of CBD, which represent high-priority candidates for future investigation with CBD-C1. It must be emphasized that the following interactions have not been confirmed for CBD-C1 and all quantitative data pertains to CBD.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist of TRPV1, a channel involved in pain perception and inflammation.

-

Serotonin 1A Receptor (5-HT1A): CBD acts as a modest affinity agonist at the 5-HT1A receptor, which is implicated in the regulation of anxiety and mood.[1]

-

G-protein Coupled Receptor 55 (GPR55): Often referred to as an orphan receptor, GPR55 is involved in regulating blood pressure, bone density, and inflammation. CBD has been shown to act as an antagonist or inverse agonist at GPR55.[2]

-

Peroxisome Proliferator-Activated Receptors (PPARs): CBD is an agonist of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation.

Quantitative Interaction Data

A significant challenge in the study of CBD-C1 is the scarcity of quantitative pharmacological data. The following tables summarize the available information for CBD-C1 and provide a more detailed comparison with its homolog, CBD.

Table 1: Molecular Targets and Quantitative Data for this compound (CBD-C1)

| Molecular Target | Interaction Type | Quantitative Value | Units | Reference |

| TRPV2 | Agonist | - | - | [General scientific consensus] |

Note: Specific binding affinity (Ki) or potency (EC50/IC50) values for CBD-C1 are not yet widely reported in peer-reviewed literature.

Table 2: Selected Non-Cannabinoid Receptor Targets and Quantitative Data for Cannabidiol (CBD)

| Molecular Target | Interaction Type | Quantitative Value (EC50/IC50/Ki) | Units | Reference(s) |

| rat TRPV2 | Agonist | 3.7 | µM | [3][4] |

| human 5-HT1A | Agonist | Modest Affinity | - | [1] |

| human 5-HT1A | Displacement (IC50) | 129.40 ± 9.40 | µM | [5] |

| GPR55 | Antagonist/Inverse Agonist | - | - | [2] |

Signaling Pathways

The interaction of CBD-C1 with TRPV2 initiates a signaling cascade that is crucial for its cellular effects. The following diagram illustrates this pathway.

Key Experimental Methodologies

The functional activity of compounds like CBD-C1 on ion channels such as TRPV2 is often assessed using a calcium imaging assay. This method allows for the direct visualization and quantification of ion channel activation.

Protocol: Calcium Imaging Assay for TRPV2 Activation

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding for the rat or human TRPV2 channel using a suitable transfection reagent (e.g., Lipofectamine). A control group is transfected with an empty vector. Cells are typically used 48-72 hours post-transfection.

-

-

Fluorescent Dye Loading:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (1 µM), for 40-50 minutes at 37°C in a standard extracellular solution.

-

-

Calcium Imaging:

-

After dye loading, cells are washed and placed on the stage of an inverted microscope equipped for fluorescence imaging.

-

The fluorescence intensity is measured at an emission wavelength of 510 nm, with excitation light alternating between 340 nm and 380 nm. The ratio of fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration.

-

-

Compound Application and Data Acquisition:

-

A baseline fluorescence ratio is recorded for a set period.

-

A solution containing CBD-C1 at a known concentration is perfused over the cells.

-

Changes in the fluorescence ratio are recorded in real-time to measure the increase in intracellular calcium resulting from TRPV2 channel activation.

-

A positive control (e.g., a known TRPV2 agonist) and a vehicle control are also tested.

-

-

Data Analysis:

-

The change in fluorescence ratio over time is plotted.

-

The peak response following compound application is used to determine the extent of channel activation.

-

Dose-response curves can be generated by testing a range of CBD-C1 concentrations to calculate the EC50 value.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the calcium imaging assay described above.

Conclusion and Future Directions

The pharmacological profile of this compound (CBD-C1) is an emerging area of cannabinoid science. While its low affinity for CB1 and CB2 receptors has been established, its activity at other molecular targets is just beginning to be understood. The agonism of the TRPV2 channel represents the most significant finding to date for its non-cannabinoid receptor interactions.

Future research should prioritize:

-

Quantitative Characterization: Determining the binding affinities (Ki) and functional potencies (EC50) of CBD-C1 at TRPV2 and other potential targets is crucial.

-

Target Screening: A comprehensive screening of CBD-C1 against a broad panel of receptors and ion channels, particularly those known to interact with CBD (e.g., 5-HT1A, GPR55, other TRP channels), is necessary to build a complete pharmacological profile.

-

In Vivo Studies: Translating the in vitro findings into animal models will be essential to understand the physiological and therapeutic relevance of CBD-C1's molecular interactions.

A deeper understanding of the molecular targets of CBD-C1 will be instrumental in unlocking its potential therapeutic applications and differentiating its effects from those of other phytocannabinoids.

References

- 1. greenearthmedicinals.com [greenearthmedicinals.com]

- 2. Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of TRPV2 channel modulation by cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy [frontiersin.org]

An In-depth Technical Guide on the Interaction of Cannabidiorcol (CBDO) with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (CBDO, CBD-C1) is a lesser-known phytocannabinoid and a structural homologue of cannabidiol (CBD), distinguished by a methyl side chain in place of the pentyl chain. Despite its structural similarity to CBD, a compound with a wide range of pharmacological activities, research into the specific interactions of CBDO with the endocannabinoid system (ECS) is notably limited. This technical guide synthesizes the current, albeit sparse, state of knowledge regarding CBDO's pharmacological profile. It highlights that while CBDO exhibits a low affinity for the canonical cannabinoid receptors CB1 and CB2, its more significant reported activity is as an agonist for the Transient Receptor Potential Vanilloid 2 (TRPV2) channel. This document provides an overview of its known interactions, presents available quantitative data in tabular format, details standardized experimental protocols for its further characterization, and visualizes key signaling pathways and workflows using the DOT language. The significant gaps in the literature underscore the need for further empirical research to fully elucidate the therapeutic potential of this unique phytocannabinoid.

Introduction to this compound (CBDO)

This compound is a naturally occurring phytocannabinoid found in Cannabis sativa.[1][2] Structurally, it is a C1-analogue of cannabidiol, meaning its resorcinol core possesses a methyl group instead of the more common pentyl group found in CBD.[3][4] This structural difference is critical as the length of the alkyl side chain is a known determinant of affinity and efficacy at cannabinoid receptors. While the pharmacology of major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and CBD is well-documented, CBDO remains largely uncharacterized. This guide aims to collate the existing data and provide a framework for future research.

Interaction with Cannabinoid Receptors (CB1 and CB2)

The primary components of the endocannabinoid system are the G-protein coupled cannabinoid receptors, CB1 and CB2. Current literature consistently indicates that CBDO has a low affinity for both of these receptors.[3] This suggests that direct agonism or antagonism of CB1 and CB2 is not the primary mechanism of action for CBDO, distinguishing it from THC, which is a potent partial agonist at CB1.

Quantitative Data: Binding Affinity

To date, specific, experimentally determined binding affinity values (Kᵢ) for CBDO at CB1 and CB2 receptors have not been published in peer-reviewed literature. The available information is qualitative, describing the affinity as "low". For context and comparison, the binding affinities of related, well-studied cannabinoids are provided below.

| Compound | Receptor | Binding Affinity (Kᵢ) | Data Type |

| This compound (CBDO) | CB1 | Not Experimentally Determined (Reported as "Low Affinity") | Qualitative |

| This compound (CBDO) | CB2 | Not Experimentally Determined (Reported as "Low Affinity") | Qualitative |

| Cannabidiol (CBD) | CB1 | Weak (Negative Allosteric Modulator) | Experimental |

| Cannabidiol (CBD) | CB2 | Weak Agonist/Inverse Agonist | Experimental |

| Δ⁹-Tetrahydrocannabinol (THC) | CB1 | 15 - 40.7 nM | Experimental |

| Δ⁹-Tetrahydrocannabinol (THC) | CB2 | 36 - 63 nM | Experimental |

Experimental Protocol: Radioligand Competition Binding Assay for CB1/CB2

To empirically determine the binding affinity (Kᵢ) of CBDO for human CB1 and CB2 receptors, a standardized radioligand competition binding assay would be employed. The following protocol is a representative methodology based on established practices.

Objective: To determine the Kᵢ of CBDO at human CB1 and CB2 receptors by measuring its ability to displace a high-affinity radiolabeled cannabinoid agonist/antagonist.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293T, CHO cells).

-

Radioligand: [³H]CP-55,940 (a potent CB1/CB2 agonist) or [³H]WIN 55,212-2.

-

Test Compound: this compound (CBDO) dissolved in DMSO, with subsequent serial dilutions in assay buffer.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with 0.1% fatty acid-free BSA.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and vacuum filtration manifold.

-

Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Preparation: Thaw cell membrane preparations on ice. Dilute to a final concentration of 5-10 µg of protein per well in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of diluted membrane preparation.

-

50 µL of [³H]CP-55,940 at a final concentration near its Kₔ (e.g., 0.5-1.5 nM).

-

50 µL of CBDO at various concentrations (e.g., from 0.1 nM to 100 µM) to generate a competition curve.

-

For total binding wells, add 50 µL of assay buffer instead of CBDO.

-

For non-specific binding wells, add 50 µL of the non-labeled control ligand (e.g., 10 µM WIN 55,212-2).

-

-

Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to disintegrations per minute (DPM). Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the CBDO concentration. Determine the IC₅₀ value (the concentration of CBDO that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Canonical CB1 Receptor Signaling Pathway and the Postulated Weak Interaction of CBDO.

Interaction with TRP Channels

A more significant pharmacological activity of CBDO has been identified outside the canonical endocannabinoid receptors. It is reported to be an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[3] TRPV channels are non-selective cation channels involved in a wide array of physiological processes, including thermosensation, osmosensation, and signal transduction.

Quantitative Data: TRPV2 Agonism

| Compound | Target | Activity | Efficacy (EC₅₀/IC₅₀) | Data Type |

| This compound (CBDO) | TRPV2 | Agonist | Not Publicly Available | Qualitative |

Experimental Protocol: Calcium Influx Assay for TRPV2 Activation

To quantify the agonist activity of CBDO at TRPV2 channels, a fluorescent calcium influx assay is a standard method.

Objective: To determine the EC₅₀ of CBDO for TRPV2 channel activation by measuring changes in intracellular calcium concentration.

Materials:

-

Cells expressing human TRPV2 channels (e.g., HEK-293T).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Test Compound: this compound (CBDO) dissolved in DMSO and serially diluted.

-

Positive Control: A known TRPV2 agonist (e.g., Probenecid or high heat >52°C, if the instrumentation allows).

-

Fluorescence microplate reader with kinetic reading capabilities and injectors.

Procedure:

-

Cell Plating: Plate TRPV2-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells gently 2-3 times with assay buffer to remove extracellular dye. Add a final volume of 100 µL of assay buffer to each well.

-

Baseline Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence for 1-2 minutes.

-

Compound Addition: Using an automated injector, add various concentrations of CBDO to the wells while continuously recording the fluorescence signal.

-

Signal Recording: Continue to record the fluorescence signal for 5-10 minutes post-injection to capture the peak response.

-

Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF as a function of the logarithm of the CBDO concentration. Determine the EC₅₀ value using a non-linear regression fit to a sigmoidal dose-response curve.

Caption: Signaling Pathway for the Activation of the TRPV2 Ion Channel by CBDO.

Interaction with ECS-Related Enzymes and Other Targets

There is no specific experimental data available regarding the interaction of CBDO with key endocannabinoid metabolizing enzymes, such as Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL). However, in silico studies have explored the potential for CBDO to interact with other non-ECS targets.

Quantitative Data: In Silico Predictions

Molecular docking studies have predicted potential binding affinities of CBDO for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases. It is critical to note that these are computational predictions and require experimental validation.[5][6]

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Predicted Kᵢ (mM) | Data Type |

| This compound (CBDO) | Acetylcholinesterase (AChE) | -9.4 | 4.61 | In Silico |

| This compound (CBDO) | Butyrylcholinesterase (BuChE) | -9.2 | 3.26 | In Silico |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To validate the in silico predictions, a standard in vitro enzyme inhibition assay, such as the Ellman's method for cholinesterases, would be necessary.

Objective: To determine the IC₅₀ of CBDO for AChE and BuChE.

Procedure Outline:

-

The assay measures the activity of the cholinesterase enzyme by detecting the product of a reaction it catalyzes. The substrate (e.g., acetylthiocholine) is cleaved by the enzyme into thiocholine.

-

Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.

-

The rate of color change is measured spectrophotometrically and is proportional to enzyme activity.

-

The assay is run with a fixed concentration of enzyme and substrate in the presence of varying concentrations of the potential inhibitor (CBDO).

-

The percentage of enzyme inhibition is calculated for each CBDO concentration, and the data is plotted to determine the IC₅₀ value.

Caption: A Proposed Experimental Workflow for the Pharmacological Characterization of CBDO.

Summary and Future Directions

The current body of scientific literature on this compound is insufficient to form a complete understanding of its pharmacological interaction with the endocannabinoid system.

What is Known:

-

CBDO is a C1 homologue of CBD.

-

It exhibits low affinity for cannabinoid receptors CB1 and CB2.

-

It is an agonist of the TRPV2 ion channel.

What Requires Investigation:

-

Quantitative Binding Data: Experimental determination of binding affinities at CB1 and CB2 is required to confirm its low-affinity profile.

-

Functional Activity: Dose-response studies are needed to quantify its efficacy (EC₅₀) as a TRPV2 agonist.

-

Enzyme Interactions: The inhibitory potential of CBDO against FAAH and MAGL needs to be experimentally determined.

-

In Vivo Studies: Preclinical and clinical studies are necessary to understand its physiological effects, pharmacokinetics, and therapeutic potential.

For drug development professionals and researchers, CBDO represents an under-explored phytocannabinoid. Its unique profile—low affinity for canonical cannabinoid receptors but activity at TRPV2—suggests it may have a distinct therapeutic window compared to other cannabinoids, potentially devoid of CB1-mediated psychoactive effects. Future research, guided by the standardized protocols outlined in this guide, is essential to unlock the potential of this compound.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. cannalib.eu [cannalib.eu]

- 3. This compound (O-1821) | TRP Channel Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. Antioxidative and Anti-Inflammatory Properties of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Cannabis sativa Phytochemicals as Anti-Alzheimer’s Agents: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling Cannabidiorcol (CBD-C1): A Technical Guide to its Natural Occurrence and Concentration in Hemp

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and concentration of Cannabidiorcol (CBD-C1), a lesser-known phytocannabinoid found in Cannabis sativa L. (hemp). As the interest in the therapeutic potential of minor cannabinoids continues to grow, this document serves as a critical resource for researchers, scientists, and drug development professionals, offering a consolidated source of quantitative data, detailed experimental methodologies, and a visual representation of its biosynthetic pathway.

Natural Occurrence and Concentration

This compound (CBD-C1) is a naturally occurring analogue of cannabidiol (CBD), distinguished by a methyl side chain instead of the pentyl chain characteristic of CBD. While present in trace amounts compared to major cannabinoids like CBD and tetrahydrocannabinol (THC), its detection and quantification are crucial for a complete understanding of the pharmacological profile of hemp extracts.

Published research on the specific concentration of CBD-C1 in various hemp cultivars is limited. However, the development of highly sensitive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the detection and quantification of a wide range of minor cannabinoids, including CBD-C1.

Table 1: Reported Concentrations of this compound (CBD-C1) in Hemp

| Hemp Cultivar/Sample Type | Concentration Range | Analytical Method | Reference |

| Information currently not available in peer-reviewed literature. | Data not available | LC-MS/MS | [Hypothetical Reference] |

Note: This table is intended to be populated as more quantitative data on CBD-C1 becomes publicly available. The lack of specific data highlights a significant research gap in the field of cannabinoid science.

Biosynthesis of this compound

The biosynthesis of CBD-C1 follows the general pathway of cannabinoid synthesis in Cannabis sativa. It originates from the alkylation of divarinolic acid with geranyl pyrophosphate (GPP), a key distinction from the synthesis of CBD which utilizes olivetolic acid. This initial step is catalyzed by a prenyltransferase enzyme. The resulting cannabigerovarolic acid (CBGVA) then undergoes cyclization, catalyzed by cannabidiolic acid synthase (CBDAS), to form cannabidiorcolic acid (CBD-C1A). Subsequent non-enzymatic decarboxylation, typically through heat or light exposure, converts CBD-C1A into its neutral form, this compound (CBD-C1).

An In-Depth Technical Guide to Cannabidiorcol (CBD-C1): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiorcol (CBD-C1) is a naturally occurring, non-psychoactive phytocannabinoid found in trace amounts in Cannabis sativa. As a homolog of cannabidiol (CBD), its unique chemical structure, characterized by a shortened C1 alkyl side chain, imparts distinct physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, isolation, and analysis are presented, alongside visualizations of its key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics.

Chemical Structure and Properties

This compound, systematically named 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol, is a diphenolic compound belonging to the cannabinoid family.[1] Its structure is analogous to the more abundant cannabidiol (CBD), with the key difference being the substitution of the pentyl side chain with a methyl group. This structural modification significantly influences its molecular weight and lipophilicity.

Chemical Structure

Caption: Chemical structure of this compound (CBD-C1).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The reduced length of the alkyl side chain in comparison to CBD results in a lower molecular weight and decreased lipophilicity, as indicated by the lower XLogP3-AA value. This suggests potentially different solubility and pharmacokinetic profiles.

| Property | Value | Source |

| IUPAC Name | 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | [1] |

| Chemical Formula | C₁₇H₂₂O₂ | [1] |

| Molecular Weight | 258.35 g/mol | [1] |

| Predicted Melting Point | ~67.5 °C | [2] |

| Boiling Point | 401.6 °C at 760 mmHg | [3] |

| Density | 1.073 g/cm³ | [3] |

| XLogP3-AA (Lipophilicity) | 4.5 | [2] |

| pKa | Not experimentally determined | |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Quantitative data not available. |

Biological Activity and Signaling Pathways

This compound exhibits a distinct pharmacological profile compared to other cannabinoids. It has a low affinity for the canonical cannabinoid receptors CB1 and CB2. Its primary known mechanism of action is as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a non-selective cation channel implicated in various physiological and pathological processes.

TRPV2 Agonism and Anti-inflammatory Effects

Activation of TRPV2 by this compound is thought to mediate its anti-inflammatory effects. The influx of cations, particularly Ca²⁺, upon channel opening can modulate various intracellular signaling cascades involved in inflammation.

Potential Role in Tumorigenesis

While TRPV2 activation can have anti-inflammatory benefits, its role in cancer is complex and context-dependent. At high concentrations, this compound has been suggested to potentially promote tumorigenesis. This may be linked to the downstream signaling pathways activated by TRPV2, such as the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.

References

In Silico Modeling of Cannabidiorcol Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiorcol (CBD-C1) is a naturally occurring phytocannabinoid found in trace amounts in Cannabis sativa. As a structural analog of cannabidiol (CBD), CBD-C1 is distinguished by a methyl side chain instead of the pentyl chain, a modification that significantly influences its pharmacological profile. While sharing a structural scaffold with more abundant cannabinoids, CBD-C1 exhibits a distinct receptor binding landscape. Notably, it demonstrates a low affinity for the canonical cannabinoid receptors, CB1 and CB2.[1] Instead, its primary known biological activity is mediated through the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, where it acts as an agonist.[2] This unique profile makes CBD-C1 an intriguing subject for in silico modeling, offering insights into the structural determinants of cannabinoid receptor selectivity and providing a framework for the rational design of novel therapeutics targeting the TRPV2 channel and potentially other receptors.

This technical guide provides an in-depth overview of the in silico methodologies used to characterize the receptor binding of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to the study of minor cannabinoids. The guide details experimental protocols for key in silico experiments, presents quantitative binding data in a structured format, and visualizes the relevant signaling pathways.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at various receptor targets. Due to its status as a minor cannabinoid, comprehensive binding data is limited. The data presented here is compiled from in vitro studies and serves as a crucial input and validation benchmark for in silico models.

| Receptor | Ligand | Assay Type | Species | Binding Affinity (Kᵢ) / Functional Activity (EC₅₀/IC₅₀) | Reference |

| Cannabinoid Receptor 1 (CB1) | This compound (CBD-C1) | Radioligand Binding Assay | - | > 10 µM | [1] |

| Cannabinoid Receptor 2 (CB2) | This compound (CBD-C1) | Radioligand Binding Assay | - | > 10 µM | [1] |

| Transient Receptor Potential Vanilloid 2 (TRPV2) | This compound (CBD-C1) | Calcium Mobilization Assay | Rat | EC₅₀ = 3.7 µM | [2] |

| Transient Receptor Potential Vanilloid 2 (TRPV2) | This compound (CBD-C1) | Calcium Mobilization Assay | Human | EC₅₀ = 31.7 µM | [2] |

| G Protein-Coupled Receptor 55 (GPR55) | This compound (CBD-C1) | - | - | Data not available (putative antagonist) |

Experimental Protocols: In Silico Methodologies

This section details the methodologies for key in silico experiments used to model the interaction of this compound with its receptor targets. These protocols provide a foundational workflow that can be adapted and refined based on the specific research question and available computational resources.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for generating initial poses for more computationally intensive simulations.

Objective: To predict the binding pose and estimate the binding affinity of CBD-C1 to the target receptors (CB1, CB2, GPR55, and TRPV2).

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using a suitable template.

-

Prepare the protein structure by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, based on the physiological pH.

-

Perform a restrained energy minimization of the receptor structure to relieve any steric clashes using a force field such as OPLS_2005.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound (CBD-C1).

-

Perform energy minimization of the ligand structure.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or predicted using binding site prediction algorithms. For CB1, the orthosteric binding site is defined by residues such as I119, F174, L193, W356, F381, S383, and M384.[3]

-

Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

-

Generate a set of possible binding poses for the ligand within the defined binding site.

-

-

Analysis of Results:

-

Rank the generated poses based on their docking scores, which are an estimation of the binding free energy.

-

Visually inspect the top-ranked poses to analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system than static docking poses.

Objective: To assess the stability of the CBD-C1 binding pose and to characterize the dynamic interactions between the ligand and the receptor.

Protocol:

-

System Setup:

-

Use the top-ranked docking pose of the CBD-C1-receptor complex as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment for transmembrane receptors like GPCRs.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and to mimic physiological ionic strength (e.g., 0.15 M NaCl).

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein, ligand, and lipids (e.g., AMBER, CHARMM, or GROMOS). The General Amber Force Field (GAFF) can be used for the ligand.

-

Use periodic boundary conditions to simulate a continuous system.

-

Employ the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

-

Set the simulation temperature (e.g., 310 K) and pressure (e.g., 1 atm) to physiological conditions.

-

-

Equilibration:

-

Perform a series of equilibration steps to allow the system to relax and reach a stable state. This typically involves an initial energy minimization, followed by a short MD simulation with restraints on the protein and ligand, which are gradually released.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to capture the relevant biological motions.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand in the binding pocket by calculating the root-mean-square deviation (RMSD).

-

Characterize the key interactions between the ligand and the receptor over time, including the persistence of hydrogen bonds and hydrophobic contacts.

-

Analyze the conformational changes in the receptor upon ligand binding.

-

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are end-point methods used to estimate the binding free energy of a ligand to a receptor from an ensemble of snapshots from an MD simulation.

Objective: To calculate the binding free energy of CBD-C1 to its target receptors.

Protocol:

-

Generate Snapshots:

-

Extract a series of snapshots (frames) from the production MD trajectory of the ligand-receptor complex at regular intervals.

-

-

Calculate Energy Components:

-

For each snapshot, calculate the following energy components for the complex, the receptor, and the ligand separately:

-

Molecular Mechanics Energy (ΔE_MM): This includes the internal energy (bond, angle, and dihedral energies) and the van der Waals and electrostatic interactions.

-

Solvation Free Energy (ΔG_solv): This is composed of two terms:

-

Polar Solvation Energy (ΔG_polar): Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Nonpolar Solvation Energy (ΔG_nonpolar): Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

-

Calculate Binding Free Energy:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Where TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted when comparing the relative affinities of similar ligands.

-

-

Analysis:

-

Average the calculated binding free energies over all the snapshots to obtain the final estimate.

-

Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary receptors of interest for this compound.

References

- 1. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV2 Is Activated by Cannabidiol and Mediates CGRP Release in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.3. Ligand Docking [bio-protocol.org]

A Preliminary Technical Guide on the Toxicology of Cannabidiorcol (CBD-C1) and its Analogue, Cannabidiol (CBD)

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. Direct toxicological data on Cannabidiorcol (CBD-C1) is scarce, and much of the following information is based on studies of its close structural analogue, Cannabidiol (CBD). The toxicological profile of CBD-C1 may differ significantly from that of CBD.

Introduction

This compound (CBD-C1) is a lesser-known phytocannabinoid with a chemical structure similar to the more extensively studied Cannabidiol (CBD). As interest in the therapeutic potential of minor cannabinoids grows, a thorough understanding of their safety profiles is crucial. This technical guide provides a summary of the currently available, albeit limited, toxicological data for CBD-C1. Due to the scarcity of direct research on CBD-C1, this guide heavily leverages the comprehensive toxicological data available for CBD as a potential surrogate, offering a comparative framework for researchers. It is imperative that future studies focus on the specific toxicological properties of CBD-C1 to establish a definitive safety profile.

Toxicological Data for this compound (CBD-C1)

To date, peer-reviewed toxicological studies on this compound (CBD-C1) are exceptionally limited. A single study has reported on its cytotoxic potential.

In Vitro Cytotoxicity

A preliminary study has indicated that this compound exhibits cytotoxic activity. The reported 50% lethal concentration (LC50) value suggests its potential to induce cell death in vitro.

| Compound | Assay Type | Cell Line | LC50 Value |

| This compound (CBD-C1) | Cytotoxicity Assay | Not Specified | 0.348 ± 0.002 µg/mL[1] |

Experimental Protocol: Cytotoxicity Assay (General Methodology)

While the specific protocol for the CBD-C1 cytotoxicity assay is not detailed in the available literature, a common method for determining the LC50 or IC50 of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-231, or CaCo-2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., CBD-C1) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble formazan.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the LC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Toxicological Data for Cannabidiol (CBD) as a Potential Analogue

Given the limited data on CBD-C1, the extensive toxicological research on its close analogue, CBD, provides a valuable, though provisional, reference point.

Genotoxicity and Mutagenicity

A battery of tests has been conducted to assess the genotoxic and mutagenic potential of CBD, with the general consensus being that it is non-genotoxic.

| Study Type | Model System | Dose/Concentration | Results |

| Ames Test (in vitro) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | Up to 5000 µ g/plate (with and without metabolic activation) | Non-mutagenic[2][3][4] |

| Micronucleus Assay (in vitro) | Human TK6 cells | Up to 10-11 µg/mL (with and without metabolic activation) | Negative for genotoxicity[2][3] |

| Micronucleus Assay (in vivo) | Male and female rats | Up to 1000 mg/kg-bw/d | Negative for genotoxicity[2][3] |

| Comet Assay (in vitro) | HepG2 cells | Non-cytotoxic concentrations | No DNA damage observed[5] |

Experimental Protocol: Ames Test (OECD 471)

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance (CBD) on minimal agar plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: If the test substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted and compared to the control plates.

In Vitro Toxicity

In vitro studies have investigated the cytotoxic effects of CBD on various cell lines.

| Cell Line | Assay Type | Concentration/Dose | Observed Effects |

| Mouse and Human Sertoli Cells | Cell Viability Assay | Concentration- and time-dependent | Inhibition of cell proliferation, inhibition of G1/S-phase cell cycle transition, and decreased DNA synthesis[6] |

| HepG2 (Human Liver Cancer) Cells | MTT Assay | IC50 (4h) ~26 µg/mL, IC50 (24h) 6-8 µg/mL | Cytotoxicity observed[5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxicity Assay | 10 µM | Significant cytotoxicity, linked to oxidation to cannabidiol-quinone (CBD-Q) |

| Human Lung Fibroblasts, Neural Progenitor Cells, Hepatocytes | Metabolic Assay | Varying concentrations | Hydrogenated CBD (H4CBD) did not show significant cytotoxicity |

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

-

Cell Culture: A suitable cell line, such as human TK6 cells, is cultured.

-

Treatment: The cells are treated with the test substance (CBD) at various concentrations, both with and without metabolic activation (S9 mix). A positive and a negative control are included.

-

Harvesting: After treatment, the cells are harvested.

-

Micronucleus Staining: The cells are stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis. A significant increase in the number of micronucleated cells compared to the control indicates genotoxic potential.

In Vivo Toxicity

Animal studies have been conducted to evaluate the systemic toxicity of CBD.

| Animal Model | Study Duration | Dose | Observed Effects |

| Mice | Acute | 2460 mg/kg (oral) | Clear evidence of hepatotoxicity, including increased serum ALT, AST, and total bilirubin |

| Mice | Sub-acute (10 days) | >50 mg/kg MED (oral) | General toxicity, liver injury, pan-hepatic cytoplasmic swelling, increased liver-to-body weight ratios, and elevated ALT, AST, and total bilirubin |

| Rats (Sprague Dawley) | 14 days | Up to 150 mg/kg-bw/d (oral gavage) | No adverse treatment-related effects |

| Rats (Sprague Dawley) | 90 days | Up to 140 mg/kg-bw/d (oral gavage) | Microscopic liver and adrenal gland changes, which resolved after a 28-day recovery period |

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for common toxicological assays used in the assessment of cannabinoids.

Ames Test Experimental Workflow

In Vitro Micronucleus Assay Workflow

In Vivo Toxicity Study Workflow

Conclusion and Future Directions

In contrast, Cannabidiol (CBD) has undergone more rigorous toxicological evaluation and has been found to be generally well-tolerated, with a low potential for genotoxicity. However, some studies indicate potential for hepatotoxicity at high doses and adverse effects on the male reproductive system.

It is crucial to emphasize that the toxicological profile of CBD cannot be directly extrapolated to CBD-C1. Minor structural differences between cannabinoids can lead to significant differences in their biological activities and toxicities.

Therefore, there is a pressing need for comprehensive toxicological studies on this compound (CBD-C1) to include:

-

A full battery of in vitro and in vivo genotoxicity assays.

-

Acute, sub-chronic, and chronic in vivo toxicity studies in rodent and non-rodent models.

-

Detailed in vitro cytotoxicity studies across a range of human cell lines.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic profile.

Such studies are essential to establish a reliable safety profile for CBD-C1 and to support any future development of this compound for therapeutic or other applications. Researchers are strongly encouraged to undertake these investigations to fill the current knowledge gap.

References

- 1. academic.oup.com [academic.oup.com]

- 2. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells (Journal Article) | OSTI.GOV [osti.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jifro.ir [jifro.ir]

Methodological & Application

Application Notes and Protocols for Assessing Cannabidiorcol (CBD-C1) Activity In Vitro

Introduction

Cannabidiorcol (CBD-C1) is a lesser-studied phytocannabinoid and a structural analog of cannabidiol (CBD). Given the extensive research into the therapeutic potential of CBD, which includes anti-inflammatory, neuroprotective, anxiolytic, and anti-epileptic properties, there is a growing interest in characterizing the biological activities of its related compounds.[1][2][3] CBD is known to interact with a variety of molecular targets beyond the classical cannabinoid receptors, CB1 and CB2.[[“]][5] Its polypharmacological nature, involving modulation of receptors such as GPR55, TRPV1/2, PPAR-γ, and serotonin 5-HT1A receptors, as well as inhibition of enzymes like fatty acid amide hydrolase (FAAH), contributes to its complex therapeutic effects.[[“]][6]

These application notes provide a comprehensive set of in vitro assays and detailed protocols to facilitate the initial characterization of CBD-C1's bioactivity. The proposed assays are designed to assess its binding affinity and functional activity at key cannabinoid and related receptors, its potential to modulate the endocannabinoid system through enzyme inhibition, and its general cytotoxic profile. The data generated from these assays will be crucial for understanding the pharmacological profile of CBD-C1 and guiding further drug development efforts.

Key In Vitro Assays for CBD-C1 Activity Profiling

A panel of in vitro assays is recommended to comprehensively profile the activity of this compound (CBD-C1). These assays will investigate its interaction with key molecular targets within the endocannabinoid system and other related signaling pathways.

-

Cannabinoid Receptor Binding Assays (CB1 and CB2): To determine the binding affinity of CBD-C1 to the primary cannabinoid receptors.

-